2-Cyano-3,4-dimethyl-5-nitropyridine
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Overview
Description
2-Cyano-3,4-dimethyl-5-nitropyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its cyano, methyl, and nitro substituents, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,4-dimethyl-5-nitropyridine typically involves the nitration of 3,4-dimethylpyridine followed by the introduction of a cyano group. One common method involves the reaction of 3,4-dimethylpyridine with nitric acid to form 3,4-dimethyl-5-nitropyridine. This intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,4-dimethyl-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Amino-3,4-dimethyl-5-nitropyridine.
Reduction: 2-Cyano-3,4-dimethyl-5-aminopyridine.
Substitution: 2-Cyano-3,4-dimethyl-5-aminopyridine or 2-Cyano-3,4-dimethyl-5-thiopyridine.
Scientific Research Applications
2-Cyano-3,4-dimethyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-3,4-dimethyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, affecting enzyme activity and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-nitropyridine: Similar structure but lacks the methyl groups.
3,4-Dimethyl-5-nitropyridine: Lacks the cyano group.
2,4-Dimethyl-5-nitropyridine: Different substitution pattern on the pyridine ring.
Uniqueness
2-Cyano-3,4-dimethyl-5-nitropyridine is unique due to the presence of both cyano and nitro groups along with methyl substituents
Properties
CAS No. |
573763-23-2 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3,4-dimethyl-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(2)8(11(12)13)4-10-7(5)3-9/h4H,1-2H3 |
InChI Key |
AGHZEFRRTUFFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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